molecular formula C16H22Cl2N4 B13507463 2-{[Methyl(piperidin-3-yl)amino]methyl}indolizine-1-carbonitrile dihydrochloride

2-{[Methyl(piperidin-3-yl)amino]methyl}indolizine-1-carbonitrile dihydrochloride

Cat. No.: B13507463
M. Wt: 341.3 g/mol
InChI Key: GZOZKKCUYQYIJK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[Methyl(piperidin-3-yl)amino]methyl}indolizine-1-carbonitrile dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of indolizine derivatives with piperidine derivatives under specific conditions . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as tin(II) chloride (SnCl2) and sodium acetate (NaOAc) .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .

Mechanism of Action

The mechanism of action of 2-{[Methyl(piperidin-3-yl)amino]methyl}indolizine-1-carbonitrile dihydrochloride involves its interaction with specific molecular targets and pathways. The indolizine core is known to interact with various biological targets, potentially affecting cellular processes . The exact molecular targets and pathways involved depend on the specific application and biological context .

Properties

Molecular Formula

C16H22Cl2N4

Molecular Weight

341.3 g/mol

IUPAC Name

2-[[methyl(piperidin-3-yl)amino]methyl]indolizine-1-carbonitrile;dihydrochloride

InChI

InChI=1S/C16H20N4.2ClH/c1-19(14-5-4-7-18-10-14)11-13-12-20-8-3-2-6-16(20)15(13)9-17;;/h2-3,6,8,12,14,18H,4-5,7,10-11H2,1H3;2*1H

InChI Key

GZOZKKCUYQYIJK-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CN2C=CC=CC2=C1C#N)C3CCCNC3.Cl.Cl

Origin of Product

United States

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